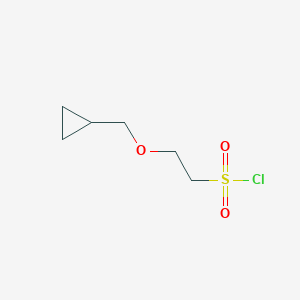

2-(Cyclopropylmethoxy)ethane-1-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

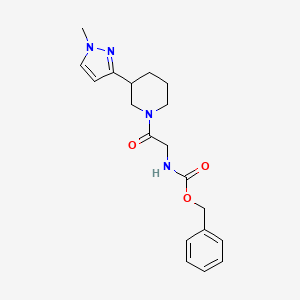

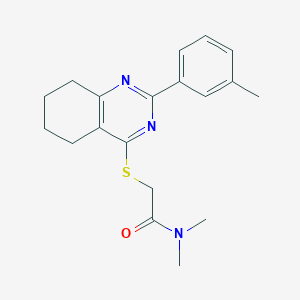

2-(Cyclopropylmethoxy)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C6H11ClO3S and a molecular weight of 198.67 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopropyl group attached to a methoxyethane group, which is further attached to a sulfonyl chloride group . The exact linear structure formula is not provided .Wissenschaftliche Forschungsanwendungen

Catalytic Meta Sulfonation

A novel catalytic process involving (arene)ruthenium(II) complexes allows for the selective meta sulfonation of 2-phenylpyridines using sulfonyl chlorides. This method utilizes the 2-pyridyl group to facilitate a strong para-directing effect, leading to atypical regioselectivity in electrophilic aromatic substitution reactions, offering new pathways for creating sulfone derivatives meta to the chelating group (Saidi et al., 2011).

Synthesis of Aromatic Multisulfonyl Chlorides

Functional aromatic bis(sulfonyl chlorides) and their masked precursors are synthesized through a series of reactions, culminating in the oxidative chlorination of S-(aryl)-N,N'-diethylthiocarbamate and other groups. This synthesis method enables the creation of complex organic molecules, including trisulfonyl chlorides and calixarenes, which serve as key starting materials for further chemical manipulations (Percec et al., 2001).

Oxidative Fragmentations to Sulfinyl Chlorides

A specific group of 1-alkenyl sulfoxides can be transformed into 1-alkenesulfinyl chlorides using SO2Cl2. This process, characterized by spectroscopic methods, highlights a pathway to chemically capture these intermediates as their ester derivatives, illustrating the potential for creating new sulfonyl-based compounds (Schwan et al., 1996).

Nucleophilic Substitutions with Palladium Catalysis

1-alkenylcyclopropyl esters and 1-alkynylcyclopropyl chlorides undergo regioselective nucleophilic substitution in the presence of Pd(0), yielding derivatives with high synthetic potential. This process demonstrates the versatility of cyclopropyl-based systems in synthetic chemistry, potentially including modifications with sulfonyl chloride derivatives (Stolle et al., 1992).

Solvent Properties of Tetraalkylammonium Sulfonates

Tetraalkylammonium salts of various sulfonic acids are synthesized and characterized for their solvent properties, including their application in chromatography. This research highlights the unique solvent characteristics of sulfonate-based compounds, which could be relevant for studies involving 2-(cyclopropylmethoxy)ethane-1-sulfonyl chloride (Poole et al., 1989).

Safety and Hazards

2-(Cyclopropylmethoxy)ethane-1-sulfonyl chloride should be handled with care. It is recommended to avoid contact with skin and eyes, avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area . It should be kept away from heat/sparks/open flames/hot surfaces .

Eigenschaften

IUPAC Name |

2-(cyclopropylmethoxy)ethanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO3S/c7-11(8,9)4-3-10-5-6-1-2-6/h6H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEPQNPFFXGEMTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COCCS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,6S)-6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxane-2-carboxylic acid](/img/structure/B2993993.png)

![(3Ar,6aR)-N-tert-butyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxamide](/img/structure/B2993995.png)

![3-bromo-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2993997.png)

![(Z)-2-((4-fluorophenyl)sulfonyl)-N-(6-isopropyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2994000.png)

![N-[(1S,3R)-3-(Trifluoromethyl)cyclohexyl]prop-2-enamide](/img/structure/B2994001.png)

![3-[Methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]pyrazine-2-carbonitrile](/img/structure/B2994002.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2994004.png)

![4-(4-fluorophenyl)-1-methyl-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2994006.png)

![4-bromo-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B2994008.png)

![Methyl 2-[(5-formyl-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)(methyl)amino]acetate](/img/structure/B2994010.png)